Cyclobutyl(pyridin-4-yl)methanamine hydrochloride
Description
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Properties
IUPAC Name |
cyclobutyl(pyridin-4-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.ClH/c11-10(8-2-1-3-8)9-4-6-12-7-5-9;/h4-8,10H,1-3,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPUFNHNEYRMGQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(C2=CC=NC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Cyclobutyl(pyridin-4-yl)methanamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activity and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Chemical Structure:
this compound features a cyclobutyl group attached to a pyridine ring at the 4-position, linked via a methanamine moiety. This unique structure influences its biological interactions.
Physical Properties:
- Molecular Weight: 287 g/mol
- Solubility: Soluble in water due to the hydrochloride form, enhancing its bioavailability.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may function as an inhibitor or activator, modulating various biochemical pathways. Detailed studies are necessary to fully elucidate the molecular mechanisms involved.
In Vitro Studies
Research indicates that this compound exhibits significant effects on cellular processes:
- Cell Proliferation: Studies have shown that this compound can influence cell growth and proliferation rates in various cancer cell lines.
- Apoptosis Induction: It has been reported to induce apoptosis in tumor cells, suggesting potential anti-cancer properties.
- Cell Cycle Arrest: The compound affects cell cycle progression, as evidenced by increased labeling of mitotic cells with phosphorylated histone H3 antibodies, indicating G2/M phase arrest.
| Study | Cell Type | Effect Observed | Reference |
|---|---|---|---|
| Study 1 | HeLa Cells | Apoptosis induction | |
| Study 2 | MCF-7 Cells | Cell cycle arrest | |
| Study 3 | A549 Cells | Inhibition of growth |
Enzyme Interaction
This compound has shown interactions with various enzymes:
- Enzyme Inhibition: The compound can inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.
- Selectivity: Its selectivity for certain enzyme targets can be advantageous in minimizing side effects.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features:
- Pyridine Ring Positioning: The position of the pyridine ring significantly affects binding affinity and biological activity.
- Substituent Variations: Alterations in substituents on the cyclobutyl or pyridine moieties can lead to variations in potency and selectivity.
Case Study 1: Anti-Cancer Activity
In a study investigating the anti-cancer properties of this compound, researchers found that it significantly reduced the viability of breast cancer cells (MCF-7) at concentrations as low as 10 µM. The study highlighted its potential as a lead compound for developing new anti-cancer therapies.
Case Study 2: Neuroprotective Effects
Another study explored the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress. Results indicated that it could enhance cell survival and reduce markers of oxidative damage, suggesting potential applications in neurodegenerative diseases.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
The compound has shown promise as a histamine-3 receptor ligand. Histamine-3 receptors are known to play a significant role in neurotransmission and are implicated in various neurological disorders. Research indicates that cyclobutyl(pyridin-4-yl)methanamine hydrochloride can bind to these receptors with high affinity, potentially leading to therapeutic applications in conditions such as anxiety, depression, and cognitive disorders .
Case Studies
A study highlighted the binding affinities of cyclobutyl derivatives to histamine-3 receptors, showing values from 0.05 nM to 150 nM for various derivatives. This suggests that modifications to the cyclobutyl structure can enhance receptor interaction, offering pathways for developing more effective drugs targeting these receptors .
Enzyme Interaction Studies
Research has demonstrated that this compound can influence the activity of specific enzymes. Its ability to penetrate cell membranes due to its lipophilic nature allows it to modulate enzyme functions effectively. This characteristic makes it a valuable tool in studying metabolic pathways and enzyme kinetics.
Anti-Cancer Properties
Preliminary investigations suggest that the compound may exhibit anti-cancer properties. Its structural features may allow it to interact with cellular pathways involved in tumor growth and proliferation. Further studies are needed to elucidate the mechanisms behind these effects and assess its efficacy in cancer therapy .
Pharmacokinetics and ADME Properties
Absorption, Distribution, Metabolism, and Excretion (ADME)
Pharmacokinetic studies have shown that this compound has favorable liver distribution with a long metabolic half-life. This profile is advantageous for therapeutic agents as it suggests sustained action within the body without immediate toxicity .
| Property | Value |
|---|---|
| Lipophilicity | Enhanced by trifluoromethyl group |
| Metabolic Half-Life | Long |
| Toxicity | Low (CC50 > 20 μM) |
Structural Insights and Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques that allow for the introduction of various functional groups. The unique cyclobutyl moiety imparts distinct steric and electronic properties compared to other similar compounds, enhancing its biological activity and application potential .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
